Isopropyl acrylate (CAS 689-12-3) is a branched alkyl acrylate monomer widely utilized in the synthesis of specialty polymers, elastomers, and advanced coatings. Positioned structurally between methyl acrylate and heavier homologs like n-butyl acrylate, it offers a unique combination of intermediate steric bulk, tailored hydrophobicity, and specific polymerization kinetics. In procurement and material selection, isopropyl acrylate is prioritized for its ability to impart a precise glass transition temperature (Tg) and enhanced hydrolytic stability to copolymer systems, serving as a critical building block where linear acrylates fail to achieve the required thermomechanical balance [1].
Generic substitution of isopropyl acrylate with common linear analogs, such as ethyl acrylate or n-butyl acrylate, frequently results in formulation failure due to drastic shifts in polymer thermomechanical and chemical properties. Substituting with ethyl acrylate yields polymers that are significantly softer and more prone to hydrolysis, while methyl acrylate produces overly rigid materials [1]. Furthermore, the secondary ester structure of isopropyl acrylate fundamentally alters free-radical polymerization kinetics—specifically by modulating propagation rates and reducing chain transfer to polymer (backbiting) compared to primary alkyl acrylates[2]. This non-interchangeability makes isopropyl acrylate essential for applications requiring precise control over polymer architecture, tack, and environmental resistance.
The thermomechanical profile of poly(isopropyl acrylate) is fundamentally distinct from its linear counterparts. Homopolymers of isopropyl acrylate exhibit a glass transition temperature (Tg) in the range of -3°C to -5°C. In direct contrast, poly(ethyl acrylate) provides a much lower Tg of -24°C, and poly(n-butyl acrylate) drops to -54°C, while poly(methyl acrylate) is significantly more rigid at +10°C [1]. This intermediate Tg allows formulators to precisely calibrate the tack and cohesive strength of adhesive systems without relying on complex, multi-monomer blends.
| Evidence Dimension | Homopolymer Glass Transition Temperature (Tg) |
| Target Compound Data | Tg of -3°C to -5°C |
| Comparator Or Baseline | Poly(ethyl acrylate) (Tg = -24°C) and Poly(n-butyl acrylate) (Tg = -54°C) |
| Quantified Difference | 19°C to 21°C higher Tg than ethyl acrylate; 13°C to 15°C lower Tg than methyl acrylate |
| Conditions | Standard homopolymer thermal analysis |
Enables the precise tuning of tack and cohesion in pressure-sensitive adhesives and elastomers, bridging the performance gap between overly soft and overly rigid linear acrylates.
The branched isopropyl group provides significant steric hindrance around the ester carbonyl, directly impacting the hydrolytic stability of the resulting polymer. Compared to primary ester acrylates like methyl acrylate and ethyl acrylate, which are highly susceptible to base- and acid-catalyzed hydrolysis, poly(isopropyl acrylate) demonstrates superior resistance to hydrolytic degradation [1]. Harsh conditions, such as concentrated hydriodic acid at elevated temperatures (e.g., 150°C), are often required to achieve significant hydrolysis of the isopropyl ester [1].
| Evidence Dimension | Steric hindrance and hydrolytic resistance |
| Target Compound Data | Secondary ester (isopropyl) with high steric shielding |
| Comparator Or Baseline | Primary esters (methyl, ethyl acrylate) with low steric shielding |
| Quantified Difference | Significantly reduced rate of nucleophilic attack and hydrolysis |
| Conditions | Aqueous alkaline or acidic environments |
Critical for the procurement of monomers intended for waterborne coatings, outdoor sealants, and hydrogels that must withstand environmental or chemical degradation.
The topography of the ester side chain in acrylates fundamentally governs free-radical polymerization kinetics. The steric bulk of the isopropyl group in isopropyl acrylate alters the propagation rate coefficient (kp) and mitigates the frequency of intermolecular and intramolecular chain transfer to polymer (backbiting) compared to linear alkyl acrylates [1]. This reduction in mid-chain radical formation leads to polymers with more linear architectures and narrower molecular weight distributions than those typically achieved with ethyl or n-butyl acrylate [2].
| Evidence Dimension | Polymerization kinetics (backbiting and branching) |
| Target Compound Data | Reduced mid-chain radical formation due to branched secondary ester |
| Comparator Or Baseline | Linear acrylates (e.g., ethyl acrylate, n-butyl acrylate) |
| Quantified Difference | Lower frequency of transfer-to-polymer reactions |
| Conditions | Free-radical polymerization |
Allows polymer chemists to achieve tighter control over molecular weight and branching architecture, ensuring higher reproducibility in industrial scale-up.
Isopropyl acrylate is the monomer of choice for advanced PSAs where an exact balance of tack (adhesion) and cohesive strength is required. Its intermediate Tg (-3°C to -5°C) eliminates the need for complex blending of hard (methyl acrylate) and soft (butyl acrylate) monomers, simplifying formulation and improving phase stability [1].
Due to the enhanced steric hindrance of its secondary ester group, isopropyl acrylate is highly suited for formulating waterborne acrylic emulsions and exterior architectural coatings. It provides superior hydrolytic stability compared to ethyl acrylate, ensuring long-term durability and resistance to alkaline degradation [2].
In the synthesis of specialty elastomers and block copolymers, the unique propagation kinetics of isopropyl acrylate—specifically its reduced tendency for backbiting—allow for the production of highly uniform, linear polymer chains. This is critical for applications requiring predictable mechanical responses and low hysteresis [3].
Flammable;Corrosive;Irritant;Environmental Hazard